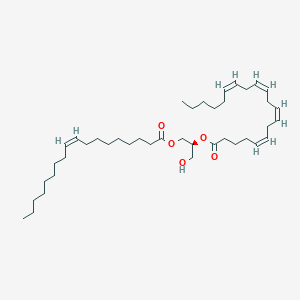

1-Oleoyl-2-arachidonoyl-sn-glycerol

Description

Context within Glycerolipid Metabolism and Signaling

1-Oleoyl-2-arachidonoyl-sn-glycerol holds a pivotal position as an intermediate in glycerolipid metabolism. It is primarily generated from the hydrolysis of membrane phospholipids (B1166683), most notably phosphatidylinositol 4,5-bisphosphate (PIP2), by the action of phospholipase C (PLC) enzymes. This reaction is a cornerstone of the phosphatidylinositol (PI) cycle, a critical signaling pathway initiated by the activation of various cell surface receptors.

Upon its formation, this compound can follow several metabolic routes. It can be phosphorylated by diacylglycerol kinases (DGKs) to yield phosphatidic acid (PA), which can then be re-incorporated into the PI cycle for the synthesis of phosphatidylinositol lipids. jax.org Notably, the epsilon isoform of diacylglycerol kinase (DGKε) exhibits a marked substrate preference for DAGs containing an arachidonoyl group at the sn-2 position, highlighting the importance of this specific molecular species. nih.govfrontiersin.orgnih.gov

Alternatively, this compound can be hydrolyzed by diacylglycerol lipases (DAGLs) to release arachidonic acid and monoacylglycerol. The release of arachidonic acid is particularly significant as it is a precursor for the synthesis of a large family of potent bioactive lipid mediators known as eicosanoids, which include prostaglandins (B1171923), thromboxanes, and leukotrienes. Furthermore, the hydrolysis of the closely related 1-stearoyl-2-arachidonoyl-sn-glycerol (B52953) is a key step in the synthesis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), a critical retrograde messenger in the nervous system. nih.gov

Significance as a Diacylglycerol (DAG) Species

The primary signaling function of this compound lies in its ability to act as a second messenger, most notably through the activation of protein kinase C (PKC) isoforms. medchemexpress.comsigmaaldrich.comcaymanchem.com The binding of this specific DAG to the C1 domain of conventional and novel PKC isoforms induces their translocation to the cell membrane and their subsequent activation. Activated PKC then phosphorylates a wide array of downstream protein targets, thereby modulating a vast range of cellular processes, including cell growth, differentiation, apoptosis, and inflammation.

The specific acyl chain composition of this compound is crucial for its signaling efficacy. The presence of the unsaturated oleic acid at the sn-1 position and the polyunsaturated arachidonic acid at the sn-2 position influences the conformation of the DAG molecule and its interaction with the C1 domain of PKC. Research on the closely related 1-stearoyl-2-arachidonoyl-sn-glycerol has demonstrated its potent ability to activate several PKC isoforms, including PKCα, PKCδ, PKCγ, and PKCε. medchemexpress.com This suggests that the arachidonoyl moiety at the sn-2 position is a key determinant for potent PKC activation.

Beyond PKC, DAGs with an arachidonoyl group have been shown to interact with other signaling proteins. For instance, 1-stearoyl-2-arachidonoyl-sn-glycerol can bind to and activate Ras guanyl-releasing proteins (RasGRPs), which are important regulators of the Ras/MAPK signaling cascade, a pathway critical for cell proliferation and differentiation. caymanchem.com

Overview of its Central Role in Lipid Biochemistry

As a metabolite, it is a critical node in the PI cycle, contributing to the regulation of phosphoinositide pools and serving as a precursor for the generation of other bioactive lipids, including phosphatidic acid and the endocannabinoid 2-AG (via its stearoyl analogue). The enzymatic pathways that produce and consume this specific DAG are tightly regulated, ensuring precise control over its cellular levels.

As a signaling molecule, the unique structural features of this compound, particularly the arachidonoyl chain, confer upon it the ability to activate key signaling proteins like PKC and potentially RasGRPs. This activation triggers a cascade of downstream events that influence a multitude of cellular functions. The generation of this specific DAG species in response to extracellular stimuli provides a mechanism for the rapid and localized transmission of signals from the cell surface to the intracellular machinery. The study of this compound and its closely related species continues to unveil the intricate and vital roles that specific lipid molecules play in maintaining cellular homeostasis and responding to the environment.

Properties

Molecular Formula |

C41H70O5 |

|---|---|

Molecular Weight |

643 g/mol |

IUPAC Name |

[(2S)-1-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |

InChI |

InChI=1S/C41H70O5/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(44)46-39(37-42)38-45-40(43)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h11,13,17-19,21-22,24,28,30,39,42H,3-10,12,14-16,20,23,25-27,29,31-38H2,1-2H3/b13-11-,19-17-,21-18-,24-22-,30-28-/t39-/m0/s1 |

InChI Key |

LWXLWRXRJKMNLM-GOZUYJTOSA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](CO)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |

physical_description |

Solid |

Origin of Product |

United States |

Biosynthesis and De Novo Synthesis Pathways of 1 Oleoyl 2 Arachidonoyl Sn Glycerol

Canonical Biosynthetic Routes from Phospholipids (B1166683)

The most well-established pathway for the rapid, on-demand synthesis of diacylglycerols like 1-Oleoyl-2-arachidonoyl-sn-glycerol is through the hydrolysis of membrane phospholipids.

Generation from Phosphatidylinositol 4,5-bisphosphate (PIP2) by Phospholipase C (PLC)

The canonical pathway for the formation of this compound involves the enzymatic cleavage of a specific membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2), by phospholipase C (PLC) enzymes. nih.gov This reaction is a central event in signal transduction, initiated by the activation of various cell surface receptors, including G protein-coupled receptors (GPCRs) and receptor tyrosine kinases. nih.gov The hydrolysis of PIP2 by PLC yields two important second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3), which is water-soluble and diffuses into the cytosol to trigger calcium release, and the membrane-bound this compound. nih.govnih.gov This DAG then recruits and activates protein kinase C (PKC) isoforms and other signaling proteins to the cell membrane.

While much of the research has focused on the generation of 1-stearoyl-2-arachidonoyl-sn-glycerol (B52953), the same principle applies to the formation of this compound, where the precursor phospholipid would be 1-oleoyl-2-arachidonoyl-phosphatidylinositol 4,5-bisphosphate.

Role of Specific Phospholipase C Isoforms

The PLC family of enzymes comprises several isoforms, grouped into subfamilies (β, γ, δ, ε, ζ, η), each with distinct regulatory mechanisms and tissue distribution. frontiersin.org The PLCβ subfamily is classically activated by Gαq-coupled GPCRs. nih.gov For instance, PLCβ1 is a key isoform involved in synaptic signaling where it generates 1-stearoyl-2-arachidonoyl-sn-glycerol. harvard.edu It is plausible that PLCβ isoforms are also responsible for the hydrolysis of oleoyl-containing PIP2 species.

PLCγ isoforms are typically activated by receptor tyrosine kinases and are involved in cell growth and differentiation. frontiersin.org PLCδ isoforms are highly sensitive to calcium concentrations and are thought to amplify signaling initiated by other PLC isoforms. The PLCη isoforms are predominantly found in the brain and are even more sensitive to calcium than the δ isoforms. frontiersin.org The specific isoform responsible for generating this compound will likely depend on the cell type, the specific receptor activated, and the subcellular localization of the signaling events.

Alternative and Non-Canonical Pathways of Formation

Beyond the canonical PLC-mediated hydrolysis of PIP2, this compound can also be generated through alternative pathways linked to broader lipid metabolism.

Involvement of Triacylglycerol Metabolism

Triacylglycerols (TAGs), the main form of stored energy in cells, can serve as a reservoir for the generation of diacylglycerols. Specific enzymes called triacylglycerol lipases can hydrolyze TAGs to release fatty acids and diacylglycerols. nih.gov If a cell stores TAGs containing oleic acid at the sn-1 or sn-3 position and arachidonic acid at the sn-2 position, the action of a triacylglycerol lipase (B570770) could liberate this compound. This pathway is generally considered less rapid and more involved in providing a sustained source of DAG compared to the rapid, signal-induced hydrolysis of PIP2. Studies have shown that human pancreatic lipase can hydrolyze triacylglycerols containing arachidonic acid, leading to the formation of diacylglycerols. nih.gov

Contribution from Glycerolipid De Novo Synthesis

The de novo synthesis of glycerolipids, also known as the Kennedy pathway, is the fundamental process by which cells build complex lipids from simpler precursors. nih.gov This pathway can also contribute to the cellular pool of this compound. The synthesis starts with a glycerol-3-phosphate backbone, to which fatty acids are sequentially added by acyltransferase enzymes. nih.gov

The key steps involve:

Acylation of glycerol-3-phosphate: A glycerol-3-phosphate acyltransferase (GPAT) catalyzes the transfer of an acyl-CoA, in this case, oleoyl-CoA, to the sn-1 position of glycerol-3-phosphate, forming 1-oleoyl-lysophosphatidic acid. nih.govwikipedia.org

Acylation of lysophosphatidic acid: A lysophosphatidic acid acyltransferase (LPAAT) then transfers a second acyl-CoA, arachidonoyl-CoA, to the sn-2 position, yielding 1-oleoyl-2-arachidonoyl-phosphatidic acid. nih.gov

Dephosphorylation: Finally, a phosphatidic acid phosphatase (PAP), also known as lipin, removes the phosphate (B84403) group from phosphatidic acid to produce this compound. nih.gov

This de novo pathway is generally associated with the synthesis of lipids for membrane biogenesis and energy storage rather than rapid signaling events. However, the intermediates of this pathway can enter the signaling pool of DAGs.

Precursor Lipid Molecules and Acyl Chain Specificity

The formation of the specific this compound isomer is dependent on the availability of the correct precursor molecules and the selectivity of the enzymes involved.

For the canonical pathway, the direct precursor is 1-oleoyl-2-arachidonoyl-phosphatidylinositol 4,5-bisphosphate . The abundance of this specific PIP2 species within the cell membrane is a critical determinant.

In the de novo synthesis pathway, the key precursors are oleoyl-CoA and arachidonoyl-CoA . The specificity of the acyltransferases is paramount in ensuring the correct placement of these fatty acids onto the glycerol (B35011) backbone.

Research has shown that different acyltransferase isoforms exhibit distinct substrate specificities. For instance, some glycerol-3-phosphate acyltransferases (GPATs) show a preference for saturated and monounsaturated fatty acyl-CoAs like oleoyl-CoA for the sn-1 position. nih.gov Similarly, lysophosphatidic acid acyltransferases (LPAATs) can exhibit selectivity for incorporating polyunsaturated fatty acids like arachidonoyl-CoA at the sn-2 position. nih.gov However, studies on plant and microbial LPAATs have shown low selectivity between oleoyl- and linoleoyl-CoA, suggesting that the cellular concentrations of the respective acyl-CoAs also play a significant role. nih.gov The presence of an oleoyl (B10858665) group at the sn-1 position of lysophosphatidic acid does not appear to significantly affect the incorporation of different fatty acids at the sn-2 position. nih.gov

The following table summarizes the key enzymes and their roles in the synthesis of this compound:

| Enzyme | Pathway | Function |

| Phospholipase C (PLC) | Canonical Biosynthesis | Hydrolyzes 1-oleoyl-2-arachidonoyl-phosphatidylinositol 4,5-bisphosphate to generate this compound and IP3. |

| Triacylglycerol Lipase | Triacylglycerol Metabolism | Hydrolyzes triacylglycerols containing oleic and arachidonic acids to release this compound. |

| Glycerol-3-phosphate Acyltransferase (GPAT) | Glycerolipid De Novo Synthesis | Transfers oleoyl-CoA to the sn-1 position of glycerol-3-phosphate. |

| Lysophosphatidic Acid Acyltransferase (LPAAT) | Glycerolipid De Novo Synthesis | Transfers arachidonoyl-CoA to the sn-2 position of 1-oleoyl-lysophosphatidic acid. |

| Phosphatidic Acid Phosphatase (PAP/Lipin) | Glycerolipid De Novo Synthesis | Dephosphorylates 1-oleoyl-2-arachidonoyl-phosphatidic acid to yield this compound. |

Metabolism and Catabolic Pathways of 1 Oleoyl 2 Arachidonoyl Sn Glycerol

Hydrolysis and Conversion to Bioactive Lipid Mediators

The hydrolysis of 1-oleoyl-2-arachidonoyl-sn-glycerol is a key step in its metabolic cascade, releasing important signaling molecules. This process is catalyzed by specific enzymes that cleave the ester bonds of the glycerol (B35011) backbone.

The endocannabinoid system, a critical regulator of numerous physiological processes, utilizes 2-arachidonoylglycerol (B1664049) (2-AG) as one of its primary signaling molecules. 1-stearoyl-2-arachidonoyl-sn-glycerol (B52953), a closely related diacylglycerol, is a known precursor to 2-AG. nih.gov The hydrolysis of the acyl group at the sn-1 position of the glycerol backbone by diacylglycerol lipase (B570770) (DAGL) yields 2-AG. nih.gov This enzymatic reaction is a crucial step in the biosynthesis of this important endocannabinoid. nih.gov The endocannabinoid system, which also includes anandamide (B1667382), modulates a variety of functions such as pain, appetite, and memory. nih.gov The termination of endocannabinoid signaling is primarily achieved through enzymatic hydrolysis. nih.gov For 2-AG, monoacylglycerol lipase (MAGL) is the main enzyme responsible for its breakdown. nih.gov

Arachidonic acid, a polyunsaturated omega-6 fatty acid, is a precursor to a large family of inflammatory mediators known as eicosanoids. The release of arachidonic acid from the sn-2 position of phospholipids (B1166683) is a critical, often rate-limiting, step in the production of these signaling molecules. nih.gov In alveolar macrophages, for instance, a significant amount of arachidonic acid is released from the deacylation of ether-linked phospholipids, which are precursors to platelet-activating factor. nih.gov This release is stimulated by inflammatory agents. nih.gov While diacylglycerols like this compound can be a source of arachidonic acid, the primary pathway for its release involves phospholipase A2 enzymes acting on phospholipids. nih.govebi.ac.uk

Lysophospholipids are another class of signaling molecules that can be generated from the metabolism of glycerophospholipids. nih.gov These molecules are formed by the deacylation of one of the fatty acid chains from a phospholipid, a reaction catalyzed by phospholipase A1 or A2. nih.gov For example, 1-oleoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine is a naturally occurring lysophospholipid. caymanchem.com While not a direct product of this compound hydrolysis, the metabolic pathways of these lipids are interconnected. The generation of lysophospholipids from various phospholipid precursors contributes to a diverse pool of signaling molecules with a wide range of cellular effects. nih.govnih.gov

Phosphorylation to Phosphatidic Acid by Diacylglycerol Kinases

Diacylglycerol kinases (DGKs) are a family of enzymes that play a critical role in cellular signaling by phosphorylating diacylglycerol (DAG) to produce phosphatidic acid (PA). mdpi.comnih.gov This reaction terminates DAG-mediated signaling and initiates PA-dependent signaling pathways. researchgate.net There are at least ten isoforms of DGKs in mammals, each with distinct properties and cellular localizations. researchgate.net

DGKε, in particular, exhibits a unique specificity for DAG species containing an arachidonoyl group at the sn-2 position, such as 1-stearoyl-2-arachidonoyl-sn-glycerol. mdpi.com This specificity suggests a key role for DGKε in regulating the levels of arachidonic acid-containing lipids involved in the phosphatidylinositol (PI) signaling pathway. mdpi.comresearchgate.net By converting DAG to PA, DGKs reciprocally control the levels of these two important lipid second messengers. researchgate.net The dysregulation of DGK activity has been implicated in various diseases, highlighting the importance of this enzymatic step in maintaining cellular health. mdpi.com

| Enzyme Family | Function | Substrate | Product | Significance |

| Diacylglycerol Kinases (DGKs) | Phosphorylation | Diacylglycerol (DAG) | Phosphatidic Acid (PA) | Terminates DAG signaling, initiates PA signaling, regulates lipid metabolism. mdpi.comnih.govresearchgate.net |

Regulation of Intracellular Turnover and Steady-State Levels

The intracellular concentration of this compound and other diacylglycerols is tightly controlled to ensure proper signaling function. The balance between the synthesis and degradation of these molecules determines their steady-state levels. The hydrolysis of phosphatidylinositol 4,5-bisphosphate by phospholipase C is a primary mechanism for the formation of 1,2-diacylglycerols. echelon-inc.com

Enzymatic Regulation and Molecular Interactions

Diacylglycerol Lipase (B570770) (DAGL) Isoforms and Their Specificity

Diacylglycerol lipases (DAGLs) are key enzymes responsible for the hydrolysis of 1-Oleoyl-2-arachidonoyl-sn-glycerol, leading to the production of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.govuni.lu Two primary isoforms, DAGLα and DAGLβ, have been identified and are crucial for this process. nih.govnih.gov

DAGL enzymes exhibit strict specificity for the sn-1 position of the glycerol (B35011) backbone. nih.govnih.gov This means they selectively cleave the oleic acid from the sn-1 position of this compound. The result of this hydrolysis is the liberation of a free oleic acid and the formation of 2-arachidonoyl-glycerol (2-AG), the most abundant endocannabinoid in tissues. nih.gov This sn-1 specificity is a defining characteristic of DAGL activity and is essential for its role in synthesizing 2-AG, a critical retrograde messenger in the nervous system that modulates synaptic transmission by activating CB1 cannabinoid receptors. nih.govuni.lunih.gov

While both DAGLα and DAGLβ are sn-1 specific lipases, they display different preferences for the acyl group at the sn-2 position. nih.gov Experimental evidence shows that DAGLα functions effectively with a variety of fatty acids at the sn-2 position. nih.gov In contrast, DAGLβ shows a clear preference for specific fatty acids at this position. When acting on sn-1-oleoyl-2-acyl-glycerols, DAGLβ's activity is highest with linoleic acid at the sn-2 position, followed by oleic acid, and then arachidonic acid. nih.gov

Table 1: Substrate Preferences of DAGL Isoforms

| Isoform | Specificity | sn-2 Acyl Group Preference (with sn-1 Oleoyl) |

|---|---|---|

| DAGLα | sn-1 | Works equally well with various fatty acids |

| DAGLβ | sn-1 | Linoleic ≥ Oleic > Arachidonic > Stearic |

Phospholipase C (PLC) Regulation of this compound Generation

The primary pathway for the generation of this compound involves the enzymatic action of Phospholipase C (PLC). wikipedia.orgnih.gov PLC is a class of membrane-associated enzymes that cleave phospholipids (B1166683). wikipedia.org Specifically, upon the activation of G protein-coupled receptors (GPCRs) or receptor tyrosine kinases, PLC is recruited to the plasma membrane where it catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2). nih.govresearchgate.netnih.gov

This cleavage of PIP2 yields two important second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.orgnih.govnih.gov The specific DAG species produced is determined by the fatty acid composition of the parent PIP2 molecule. Since a major molecular species of PIP2 in many cell types contains an oleoyl (B10858665) group at the sn-1 position and an arachidonoyl group at the sn-2 position, its hydrolysis by PLC directly generates this compound. nih.gov This process links extracellular signals to the intracellular production of this specific DAG, initiating its signaling cascades. plos.org

Diacylglycerol Kinase (DGK) Isoforms and Phosphorylation Dynamics

The signaling action of this compound is terminated by its phosphorylation, a reaction catalyzed by Diacylglycerol Kinase (DGK) enzymes. nih.govmdpi.com DGKs convert DAG to phosphatidic acid (PA), thereby attenuating DAG-mediated signaling pathways, such as PKC activation. nih.gov There are ten known mammalian DGK isoforms, which are categorized into five groups based on their structure and exhibit distinct substrate specificities and cellular localizations. researchgate.net

Among the isoforms, DGKε shows a particular preference for DAG species containing arachidonic acid at the sn-2 position, such as 1-stearoyl-2-arachidonoyl-sn-glycerol (B52953), a molecule structurally similar to this compound. nih.govmdpi.com This specificity suggests DGKε plays a vital role in regulating the levels of arachidonate-containing DAGs. mdpi.comfigshare.com DGKε is localized to the endoplasmic reticulum and is crucial for the PI cycle, ensuring the efficient phosphorylation of arachidonoyl-rich DAG liberated by PLC activity. nih.govmdpi.com

Direct Interaction with Protein Kinase C (PKC) Isoforms

This compound is a potent endogenous activator of Protein Kinase C (PKC). echelon-inc.com As a second messenger, it binds to the C1 domain of specific PKC isoforms, causing them to translocate to the cell membrane and adopt an active conformation, which in turn leads to the phosphorylation of numerous downstream protein targets. echelon-inc.com

Structurally similar diacylglycerols, such as 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG), have been shown to be potent activators of both conventional (cPKC) and novel (nPKC) isoforms. echelon-inc.comcaymanchem.com Specifically, this class of diacylglycerols effectively activates PKCα (a conventional isoform) as well as PKCε and PKCδ (novel isoforms). echelon-inc.comcaymanchem.com The activation of these specific isoforms by arachidonate-containing DAGs like this compound triggers a wide range of cellular responses, including regulation of cell growth, signal transduction, and apoptosis. echelon-inc.comsigmaaldrich.com While conventional PKCs require both DAG and calcium for activation, novel PKCs are calcium-independent and require only DAG. nih.gov

Table 2: PKC Isoforms Activated by Arachidonate-Containing Diacylglycerols

| PKC Isoform | Class | Activation |

|---|---|---|

| PKCα | Conventional (cPKC) | Potently activated |

| PKCε | Novel (nPKC) | Potently activated |

| PKCδ | Novel (nPKC) | Potently activated |

Competitive Binding to Ras Activator RasGRP

This compound (OAG), a key diacylglycerol (DAG) species, is a critical second messenger in various cellular signaling pathways. One of its primary roles is to recruit and activate specific proteins at the cell membrane, thereby initiating downstream signaling cascades. Among the key targets of OAG is the Ras guanyl nucleotide-releasing protein (RasGRP) family, a group of guanine (B1146940) nucleotide exchange factors (GEFs) that play a pivotal role in activating the small GTPase Ras.

The interaction between OAG and RasGRP is mediated by a conserved C1 domain within the RasGRP protein structure. nih.gov This domain is responsible for recognizing and binding to DAG, leading to the translocation of RasGRP from the cytosol to the cell membrane where its substrate, Ras, is located. reactome.org This recruitment is a crucial step in the activation of the Ras-MAPK pathway, which is involved in cell proliferation, differentiation, and survival.

The binding of DAGs to the C1 domain of RasGRP is a competitive process, with different DAG species exhibiting varying affinities for the binding site. Research has shown that the fatty acid composition of the DAG molecule significantly influences its binding affinity to RasGRP. For instance, studies comparing the binding of different DAGs to the C1 domain of RasGRP1 have revealed a preference for certain acyl chain compositions. One study demonstrated that the C1 domain of RasGRP1 has a higher affinity for the saturated DAG, 1,2-dioleyl-sn-glycerol (DOG), compared to the polyunsaturated DAG, 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG). nih.gov This suggests that the degree of saturation and the length of the fatty acyl chains in the DAG molecule are critical determinants for binding and subsequent RasGRP activation.

While direct binding affinity values for this compound to RasGRP are not extensively documented in publicly available literature, the established principles of DAG-C1 domain interactions strongly support a competitive binding model. The pool of different DAG species within the cell membrane at any given time will compete for binding to RasGRP, and the relative concentrations and binding affinities of each species will ultimately determine the magnitude and duration of Ras activation. The structural similarity of this compound to other endogenous DAGs that are known to bind RasGRP indicates that it participates in this competitive interplay. nih.gov

The table below summarizes the binding characteristics of different C1 domain-containing proteins to various diacylglycerol species, highlighting the principle of differential affinity.

| C1 Domain Construct | Diacylglycerol Species | Relative Binding Affinity | Reference |

| GFP-C1RasGRP1 | 1,2-dioleyl-sn-glycerol (DOG) | Higher | nih.gov |

| GFP-C1RasGRP1 | 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG) | Lower | nih.gov |

| GFP-C1bPKCθ | 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG) | Higher | nih.gov |

| GFP-C1bPKCθ | 1,2-dioleyl-sn-glycerol (DOG) | Lower | nih.gov |

This table illustrates the differential binding of C1 domains from RasGRP1 and PKCθ to vesicles containing different diacylglycerol species. This demonstrates the specificity of C1 domains and the competitive nature of DAG binding.

Modulation of Adenylyl Cyclase Activity by Associated Phospholipids

The regulation of adenylyl cyclase (AC), the enzyme responsible for the synthesis of the second messenger cyclic AMP (cAMP), is a complex process involving various proteins and lipids. While this compound does not appear to directly bind to and modulate adenylyl cyclase in the same manner as it does with RasGRP, it plays a significant indirect role in influencing AC activity through its interplay with associated phospholipids and downstream signaling pathways.

The activity of membrane-bound adenylyl cyclases is sensitive to the lipid environment of the plasma membrane. elifesciences.org Recent studies have revealed that the transmembrane domains of mammalian adenylyl cyclases can function as receptors for certain lipid molecules, including specific fatty acids and the endocannabinoid anandamide (B1667382), leading to the modulation of their catalytic activity. elifesciences.org This highlights the principle that the lipid composition of the membrane is a critical factor in regulating cAMP production.

Diacylglycerols such as this compound are integral components of signaling cascades that can influence adenylyl cyclase activity. A primary mechanism is through the activation of protein kinase C (PKC). OAG is a potent activator of several PKC isoforms. medchemexpress.com Once activated, PKC can phosphorylate and thereby modulate the activity of various adenylyl cyclase isoforms. The effect of PKC-mediated phosphorylation can be either stimulatory or inhibitory, depending on the specific adenylyl cyclase isoform present in the cell.

Furthermore, the generation and availability of this compound are intrinsically linked to phospholipid metabolism. Phospholipases, such as phospholipase C (PLC), hydrolyze phospholipids like phosphatidylinositol 4,5-bisphosphate (PIP2) to produce OAG and inositol trisphosphate (IP3). Conversely, the synthesis of phospholipids, such as phosphatidylcholine and phosphatidylethanolamine, can consume DAG. This dynamic interplay between phospholipid synthesis and breakdown regulates the localized concentration of OAG at specific cellular membranes, including the Golgi complex and the plasma membrane. unirioja.esnih.gov

This regulation of OAG pools by associated phospholipids is crucial for maintaining the signaling integrity of pathways that influence adenylyl cyclase. For example, the availability of OAG for PKC activation is directly dependent on the activity of enzymes involved in phospholipid metabolism. Therefore, while not a direct effector, this compound, in concert with its associated phospholipids, is a key player in the intricate network that controls adenylyl cyclase activity and cAMP signaling.

The following table outlines the effects of various lipid molecules on Gsα-stimulated adenylyl cyclase activity, illustrating the broader context of lipid-mediated regulation of this enzyme.

| Lipid Molecule | Effect on Gsα-stimulated AC activity | Affected AC Isoforms | Reference |

| Certain Glycerophospholipids | Potentiation | AC2, AC3, AC8, AC9 | biorxiv.org |

| Aliphatic Fatty Acids | Modulation | AC1-7, AC9 | elifesciences.org |

| Anandamide | Modulation | AC1-7, AC9 | elifesciences.org |

This table provides examples of how different lipid classes can modulate the activity of Gsα-stimulated adenylyl cyclase isoforms, underscoring the importance of the lipid environment in regulating cAMP signaling.

Cellular and Subcellular Localization and Trafficking

Dynamics of Subcellular Distribution and Translocation

The distribution of 1-Oleoyl-2-arachidonoyl-sn-glycerol is not uniform throughout the cell. As a signaling molecule, its production is often localized to specific subcellular compartments in response to stimuli, leading to a dynamic and transient distribution. Studies on the general distribution of DAGs reveal their presence in multiple cellular locations. nih.gov

Plasma Membrane: A primary site of DAG production is the inner leaflet of the plasma membrane, following the activation of receptor-coupled PLC. wikipedia.orgresearchgate.net This localized production is essential for recruiting and activating a host of cytosolic proteins with DAG-binding C1 domains, most notably protein kinase C (PKC) isoforms. creative-proteomics.comnih.gov

Endoplasmic Reticulum (ER) and Golgi Apparatus: DAG is a key intermediate in the de novo synthesis of phospholipids (B1166683) and triacylglycerols, processes that occur in the ER. researchgate.net It is also found in the Golgi complex. researchgate.net

Mitochondria: DAGs are also present in mitochondrial and ER-associated membranes, where they have been linked to mitochondrial function. nih.gov

Nucleus: A distinct pool of DAG exists within the nucleus, where it is generated by nuclear-specific PLC and is involved in controlling cell proliferation. nih.govjci.org

The translocation of DAG itself is less about the molecule moving long distances through the cytosol and more about its localized generation and rapid metabolism. For instance, in neurons, the PLCβ pathway generates DAG at the postsynaptic membrane. nih.gov This DAG is then immediately accessible to another membrane-bound enzyme, diacylglycerol lipase-α (DAGLα), which is strategically located around the postsynaptic spine, for conversion into 2-AG. nih.gov The "translocation" is effectively a rapid enzymatic conversion that confines the signaling event to a specific subcellular domain. The dynamics are also heavily influenced by the translocation of other proteins to DAG. Upon a localized increase in DAG concentration, cytosolic proteins like PKC and diacylglycerol kinases (DGKs) translocate from the cytosol to the membrane to bind DAG, initiating downstream signaling or terminating the signal by converting DAG to phosphatidic acid, respectively. nih.govnih.govnih.gov

| Subcellular Location | Primary Role/Source of DAG | Associated Processes |

|---|---|---|

| Plasma Membrane | Signal transduction (PLC-mediated) wikipedia.org | Activation of PKC, ion channels; precursor to 2-AG. creative-proteomics.comnih.gov |

| Endoplasmic Reticulum | Lipid biosynthesis researchgate.net | Synthesis of triacylglycerols and phospholipids. researchgate.net |

| Mitochondria | Metabolic regulation nih.gov | Influence on mitochondrial dynamics and function. nih.gov |

| Nucleus | Nuclear signaling jci.org | Regulation of cell proliferation and gene expression. jci.org |

| Golgi Apparatus | Lipid metabolism and trafficking researchgate.net | Processing and sorting of lipids and proteins. |

Mechanisms of Intracellular Lipid Transport

Given its high lipophilicity, this compound does not readily diffuse through the aqueous cytosol. Its transport and movement within the cell are governed by several mechanisms:

Lateral Diffusion: Within a membrane leaflet, DAG can move rapidly by lateral diffusion. This allows it to interact with membrane-bound enzymes and effector proteins within that specific compartment.

Vesicular Transport: DAG is a component of membrane bilayers and is therefore transported between organelles as part of the cargo of transport vesicles. This process of membrane budding and fusion is a major pathway for lipid distribution throughout the cell. nih.gov

Rapid Metabolic Conversion: The intracellular "movement" of DAG is often a consequence of its rapid enzymatic turnover. The molecule's signaling lifetime is very short as it is quickly converted to other lipids. For example, diacylglycerol kinase (DGK) phosphorylates DAG to form phosphatidic acid, while DAGL converts it to 2-AG. nih.govnih.gov This enzymatic cascade effectively passes the signal along, with the products having their own distinct transport mechanisms and signaling roles.

Protein-Mediated Transport: While no specific cytosolic transport protein for DAG has been definitively identified, the existence of such a chaperone protein has been proposed to explain the presence of DAG isomers in all cellular compartments. nih.gov Proteins with C1 domains bind DAG at the membrane, but this is typically for localization and activation rather than transport. nih.gov However, it is plausible that a mechanism exists to shuttle DAG from its site of synthesis, such as the plasma membrane, to other sites like the ER for incorporation into triacylglycerols. researchgate.net

The transport of this compound is thus intrinsically linked to its function as a membrane-anchored signaling platform and a metabolic intermediate. Its localization is precisely controlled by the placement of its synthesizing and metabolizing enzymes, ensuring that its potent effects on membrane properties and cellular signaling are exerted at the right place and the right time.

Mechanistic Roles in Cellular Signaling Pathways

Function as a Second Messenger Lipid

1-Oleoyl-2-arachidonoyl-sn-glycerol (OAG) functions as a canonical second messenger lipid, generated transiently in response to extracellular stimuli. The activation of cell surface receptors, such as G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), triggers the activation of phospholipase C (PLC) isozymes. PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a minor phospholipid component of the inner leaflet of the plasma membrane, to yield two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol. While IP3 is a small, water-soluble molecule that diffuses into the cytosol to mediate calcium release from intracellular stores, OAG, being lipid-soluble, remains within the plane of the membrane.

In this strategic location, OAG acts as a crucial signaling hub. Its primary role as a second messenger is to recruit and activate a specific set of signaling proteins that possess DAG-binding domains, most notably the protein kinase C (PKC) family of enzymes. The generation of OAG at the membrane creates a localized signal that ensures the specific and efficient activation of these downstream effectors precisely where they are needed. The acyl chain composition of the DAG molecule, such as in OAG with its specific oleoyl (B10858665) and arachidonoyl chains, can influence its signaling properties, including the specific isoforms of PKC it activates and the kinetics of that activation. Furthermore, OAG is a metabolic precursor for other signaling molecules, including the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), which further extends its influence on cellular signaling networks. nih.gov

Facilitation of Protein Kinase C Translocation and Activation

One of the most well-characterized functions of this compound is its essential role in the activation of protein kinase C (PKC) isozymes. echelon-inc.commedchemexpress.com PKC represents a family of serine/threonine kinases that are central regulators of a vast array of cellular processes, including proliferation, differentiation, apoptosis, and cytoskeletal organization. The activation of conventional (cPKC) and novel (nPKC) isoforms is a multi-step process that is critically dependent on the generation of OAG.

In their inactive state, most PKC isozymes reside in the cytosol. Upon the generation of OAG within the plasma membrane, these PKC isoforms are recruited from the cytosol to the membrane. This translocation is a key event in their activation, as it brings them into proximity with their membrane-associated substrates and cofactors. For conventional PKC isozymes (α, βI, βII, γ), full activation requires both the binding of OAG to their C1 domain and the presence of elevated intracellular calcium levels, which bind to their C2 domain. Novel PKC isozymes (δ, ε, η, θ) are calcium-independent but still require OAG for their activation. The specific structure of OAG, with its unsaturated acyl chains, is thought to be particularly effective in inducing the conformational changes in PKC required for its activation. Research on the closely related 1-stearoyl-2-arachidonoyl-sn-glycerol (B52953) has shown it to be a potent activator of PKCα, PKCε, and PKCδ. echelon-inc.com Furthermore, studies have demonstrated that the generation of polyunsaturated DAG species is linked to the selective translocation of PKC-βII to the nucleus during the G2/M phase of the cell cycle, highlighting the specificity of DAG-mediated PKC activation. nih.gov

| PKC Isoform | Class | Activation by Arachidonate-Containing DAG | Reference |

|---|---|---|---|

| PKCα | Conventional | Activated | echelon-inc.com |

| PKCβI | Conventional | Activated | medchemexpress.com |

| PKCβII | Conventional | Activated and translocated to the nucleus | nih.gov |

| PKCγ | Conventional | Activated | medchemexpress.com |

| PKCδ | Novel | Activated | echelon-inc.commedchemexpress.com |

| PKCε | Novel | Activated | echelon-inc.commedchemexpress.com |

Regulation of Mitogen-Activated Protein Kinase (MAPK) Signaling Cascades

This compound can influence the mitogen-activated protein kinase (MAPK) signaling cascades, which are critical pathways that convert extracellular signals into intracellular responses, such as cell proliferation, differentiation, and survival. The influence of OAG on MAPK pathways is often mediated through its activation of PKC. Activated PKC can phosphorylate and modulate the activity of several components of the MAPK cascades, including the Raf family of kinases, which are upstream activators of the MEK-ERK pathway.

For instance, PKC can phosphorylate Raf-1, leading to its activation and the subsequent activation of the ERK1/2 cascade. This represents a key mechanism by which OAG can promote cell growth and proliferation. In addition to PKC-mediated regulation, diacylglycerols containing arachidonic acid, such as OAG, can also influence MAPK signaling through other mechanisms. One such mechanism involves the Ras guanine (B1146940) nucleotide-releasing proteins (RasGRPs), which are a family of Ras activators that contain a DAG-binding C1 domain. 1-Stearoyl-2-arachidonoyl-sn-glycerol has been shown to competitively bind to the Ras activator RasGRP. echelon-inc.com By binding to and activating RasGRPs, OAG can directly lead to the activation of Ras, a small GTPase that is a central upstream activator of the Raf-MEK-ERK pathway. This provides a direct, PKC-independent route for OAG to regulate MAPK signaling.

| Mechanism | Key Mediator | Downstream Effect | Reference |

|---|---|---|---|

| PKC-dependent | Protein Kinase C (PKC) | Phosphorylation and activation of Raf-1, leading to ERK1/2 activation. | |

| PKC-independent | Ras Guanine Nucleotide-Releasing Protein (RasGRP) | Direct binding and activation of RasGRP, leading to Ras activation and subsequent ERK1/2 signaling. | echelon-inc.com |

Influence on Intracellular Calcium Homeostasis

This compound exerts a significant influence on intracellular calcium (Ca²⁺) homeostasis, a critical aspect of cellular signaling that controls a multitude of cellular functions. Its effects on calcium signaling are multifaceted, involving both indirect and direct mechanisms.

Indirectly, as a co-activator of conventional PKC isoforms, OAG plays a role in the feedback regulation of calcium signals. Activated cPKCs can phosphorylate and modulate the activity of various components of the calcium signaling machinery, including ion channels, pumps, and exchangers. This can lead to either the potentiation or attenuation of the initial calcium signal, depending on the specific cellular context and the PKC isoforms involved.

More directly, arachidonate-containing diacylglycerols have been shown to modulate the activity of certain ion channels. For example, 1-stearoyl-2-arachidonoyl-sn-glycerol can activate members of the transient receptor potential canonical (TRPC) family of cation channels, specifically TRPC3 and TRPC6. sigmaaldrich.com These channels are non-selective cation channels that are permeable to Ca²⁺, and their activation by OAG can lead to a sustained influx of extracellular calcium, thereby elevating intracellular Ca²⁺ levels. This provides a mechanism for OAG to contribute to the generation of prolonged calcium signals that are important for processes such as gene expression and cell growth. Conversely, the related compound 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG) has been observed to inhibit both L-type and T-type voltage-gated calcium channels in pituitary cells, demonstrating that diacylglycerols can also have inhibitory effects on calcium influx. nih.gov

Crosstalk with Other Intracellular Lipid Signaling Networks

This compound is not an isolated signaling molecule but rather a key node in a complex and interconnected web of intracellular lipid signaling networks. Its generation, metabolism, and downstream effects are intricately linked to other lipid signaling pathways, most notably the endocannabinoid system and the metabolism of arachidonic acid.

A primary point of crosstalk is the enzymatic conversion of OAG to the endocannabinoid 2-arachidonoylglycerol (2-AG). nih.gov This reaction is catalyzed by diacylglycerol lipase (B570770) (DAGL). 2-AG is a critical retrograde messenger in the nervous system and also functions as a signaling molecule in numerous peripheral tissues by activating the cannabinoid receptors CB1 and CB2. Therefore, the production of OAG directly fuels the synthesis of 2-AG, linking the signaling pathways activated by PLC to those mediated by endocannabinoids. This connection is crucial for processes such as synaptic plasticity, neuroinflammation, and appetite regulation. mdpi.com

Furthermore, the arachidonoyl moiety at the sn-2 position of OAG is a precursor for the synthesis of eicosanoids, a large family of potent signaling molecules that includes prostaglandins (B1171923), thromboxanes, and leukotrienes. While the primary route for arachidonic acid release for eicosanoid synthesis is via the action of phospholipase A2 on membrane phospholipids (B1166683), the metabolism of OAG by DAGL and subsequently monoacylglycerol lipase (MAGL) also contributes to the free arachidonic acid pool. This free arachidonic acid can then be oxygenated by cyclooxygenases (COX) and lipoxygenases (LOX) to generate a diverse array of eicosanoids that are involved in inflammation, immunity, and cardiovascular function. This metabolic link places OAG at the crossroads of diacylglycerol, endocannabinoid, and eicosanoid signaling pathways.

Physiological Functions and Systemic Involvement Non Clinical Focus

Role in Neural Cell Function and Development

1-Oleoyl-2-arachidonoyl-sn-glycerol is a specific diacylglycerol (DAG) molecule that plays a crucial role as a precursor to the major endocannabinoid, 2-arachidonoylglycerol (B1664049) (2-AG). While much of the research focuses on 2-AG, the generation of this signaling molecule from this compound is fundamental to its functions in the nervous system.

Contribution to Axonal Growth and Guidance

The synthesis of 2-AG from its diacylglycerol precursors, such as this compound, is implicated in the regulation of axonal growth and guidance during the development of the nervous system. nih.gov The enzyme responsible for converting DAG to 2-AG, diacylglycerol lipase (B570770) α (DAGLα), is known to influence these critical developmental processes. nih.gov Disruptions in the proper localization and function of DAGLα, which would directly impact the availability of 2-AG derived from this compound, have been linked to neuro-ocular developmental syndromes. nih.gov This highlights the importance of the regulated production of 2-AG from its DAG precursors for the correct wiring of the developing brain.

Participation in Retrograde Synaptic Signaling

One of the most well-characterized roles of 2-AG, and by extension its precursor this compound, is its function as a retrograde messenger at synapses throughout the brain. nih.gov In a process known as retrograde signaling, 2-AG is synthesized and released from the postsynaptic neuron in response to increased intracellular calcium levels or the activation of certain G-protein coupled receptors. jst.go.jpnih.gov This newly synthesized 2-AG then travels "backwards" across the synaptic cleft to activate presynaptic CB1 cannabinoid receptors. nih.govjst.go.jp This activation transiently suppresses the release of neurotransmitters from the presynaptic terminal. nih.gov This mechanism, which is dependent on the on-demand synthesis of 2-AG from DAGs like this compound, allows for precise, localized control over synaptic communication. nih.gov

The synthesis of 2-AG for retrograde signaling is initiated by the activation of postsynaptic G-proteins, which in turn activate phospholipase C. youtube.com Phospholipase C then hydrolyzes a membrane lipid, phosphatidylinositol 4,5-bisphosphate (PIP2), to produce diacylglycerol. nih.govuni.lu Specifically, 1-stearoyl-2-arachidonoyl-sn-glycerol (B52953) is a major DAG species generated from PIP2 hydrolysis that is then converted to 2-AG by diacylglycerol lipase α (DAGLα). nih.gov

| Component | Role in Retrograde Signaling | Key Findings |

|---|---|---|

| This compound | Precursor to 2-AG | Hydrolyzed by DAGLα to produce 2-AG. |

| 2-Arachidonoylglycerol (2-AG) | Retrograde Messenger | Activates presynaptic CB1 receptors to suppress neurotransmitter release. nih.gov |

| Diacylglycerol Lipase α (DAGLα) | Enzyme | Converts DAG to 2-AG. nih.gov |

| CB1 Cannabinoid Receptors | Presynaptic Receptor | Activated by 2-AG, leading to reduced neurotransmitter release. jst.go.jp |

Regulation of Neurogenesis and Neuronal Maturation

The endocannabinoid system, including the synthesis and signaling of 2-AG, is involved in the regulation of adult neurogenesis, the process of generating new neurons in the adult brain. Genetic disruption of the DAGLα gene, which would prevent the conversion of this compound to 2-AG, has been shown to reduce neurogenesis. nih.gov This indicates that the production of 2-AG from its DAG precursors is essential for maintaining the normal rate of new neuron formation in the adult brain.

Contributions to Endocannabinoid System Homeostasis and Activity

This compound is a key component in maintaining the balance and activity of the endocannabinoid system. The endocannabinoid system is a widespread signaling system in the body that includes cannabinoid receptors (CB1 and CB2), endogenous ligands (endocannabinoids) like 2-AG and anandamide (B1667382), and the enzymes responsible for their synthesis and degradation. uni.lu

The on-demand synthesis of 2-AG from membrane phospholipids (B1166683), including the generation of this compound, is a critical aspect of endocannabinoid homeostasis. uni.lu This ensures that 2-AG is produced and released only when and where it is needed, allowing for precise spatial and temporal control of endocannabinoid signaling. The levels of 2-AG can be influenced by various physiological and environmental factors, highlighting the dynamic nature of the endocannabinoid system. nih.gov For instance, social stimulation has been shown to increase 2-AG levels in brain regions associated with motivated behavior. nih.gov This dynamic regulation, rooted in the controlled synthesis from precursors like this compound, is crucial for the diverse functions of the endocannabinoid system.

Involvement in Inflammatory and Immune Cellular Responses (Mechanistic)

While research on the direct role of this compound in inflammation is limited, its position as a precursor to 2-AG and its relation to arachidonic acid place it at a crucial intersection of inflammatory and immune signaling pathways.

Production of Pro-inflammatory Eicosanoids

Arachidonic acid, a component of this compound, is a key precursor for the synthesis of a class of signaling molecules called eicosanoids. nih.gov These include prostaglandins (B1171923) and leukotrienes, which are well-established mediators of inflammation. nih.govmdpi.com The enzyme pathways involving cyclooxygenases (COX) and lipoxygenases (LOX) metabolize arachidonic acid into these pro-inflammatory compounds. researchgate.net Therefore, the liberation of arachidonic acid from this compound can contribute to the production of these inflammatory mediators.

| Compound | Enzyme Pathway | Resulting Mediators | General Role in Inflammation |

|---|---|---|---|

| Arachidonic Acid | Cyclooxygenases (COX) | Prostaglandins | Pro-inflammatory and Anti-inflammatory. nih.gov |

| Arachidonic Acid | Lipoxygenases (LOX) | Leukotrienes | Pro-inflammatory. nih.gov |

Modulation of Natural Killer T (NKT) Cell Activity

This compound is a diacylglycerol (DAG) that plays a role in cellular signaling. While direct studies on this compound's specific modulation of Natural Killer T (NKT) cell activity are not extensively detailed in the provided results, the broader context of how structurally similar lipids influence NKT cells can be informative. NKT cells are a specialized subset of T lymphocytes that recognize glycolipid antigens presented by the CD1d molecule. This recognition triggers a cascade of immune responses.

Research has shown that variations in the acyl chains of glycolipid antigens can significantly alter the resulting NKT cell response. For instance, substituting the long saturated N-acyl chain of the potent NKT cell activator KRN7000 with shorter, unsaturated fatty acids can shift the immune response. One such analog, containing a diunsaturated C20 fatty acid (C20:2), was found to induce a T helper type 2 (Th2)-biased cytokine response, characterized by reduced interferon-gamma (IFN-γ) production and decreased NKT cell expansion. researchgate.net This suggests that the specific structure of the lipid, including the length and saturation of its fatty acid chains, is a critical determinant of the immunological outcome of NKT cell activation.

Given that this compound contains both a monounsaturated oleoyl (B10858665) group and a polyunsaturated arachidonoyl group, its interaction with the immune system, including NKT cells, is likely to be complex. Diacylglycerols like this compound are known to activate Protein Kinase C (PKC), a key enzyme in signal transduction pathways that can influence cellular regulation and immune responses. echelon-inc.com The activation of specific PKC isozymes can be influenced by the structure of the DAG molecule. echelon-inc.com

While the direct impact of this compound on NKT cells requires further investigation, the established principles of lipid-mediated immune modulation provide a framework for understanding its potential role. The structural characteristics of this specific DAG molecule suggest it could participate in the intricate regulation of immune cell activity.

Impact on Broader Lipid Metabolism Regulation within Tissues (e.g., Adipose Tissue)

This compound is a key intermediate in lipid metabolism, and its presence and metabolism have significant implications for the regulation of lipids within various tissues, particularly adipose tissue. Adipose tissue is a central player in energy homeostasis, and its lipid composition and remodeling are critical for metabolic health. nih.gov

The metabolism of diacylglycerols (DAGs) like this compound is intricately linked to the processes of lipolysis and lipogenesis. Lipolysis, the breakdown of triglycerides into fatty acids and glycerol (B35011), is a highly regulated process involving several key enzymes. sochob.cl Conversely, lipogenesis is the process of synthesizing fatty acids and triglycerides. The balance between these two processes is crucial for maintaining proper lipid levels in adipose tissue and preventing metabolic diseases. nih.gov

Recent advances in lipidomics have highlighted the complex interplay between different lipid species and their roles in metabolic regulation. nih.gov The specific fatty acid composition of DAGs can influence their metabolic fate and signaling functions. For example, 2-arachidonoyl-sn-glycerol (2-AG), a closely related endocannabinoid, has been shown to be involved in the regulation of food reward and social behavior, and its levels are modulated by dietary fats. nih.govresearchgate.net This suggests that DAGs with specific acyl chains, such as the arachidonoyl group in this compound, can have distinct biological activities.

In the context of obesity and related metabolic disorders, the lipid metabolism in adipose tissue macrophages is significantly altered. mdpi.com This "rewiring" of lipid metabolism contributes to adipose tissue inflammation and insulin (B600854) resistance. mdpi.com The accumulation of certain lipid species can have lipotoxic effects, further exacerbating metabolic dysfunction. mdpi.com While the direct role of this compound in this process is not fully elucidated, its position as a key metabolic intermediate suggests it is likely involved in the complex network of lipid interactions that govern adipose tissue function in both healthy and diseased states.

Table 1: Key Enzymes in Adipose Tissue Lipolysis

| Enzyme | Function |

| Adipose Triglyceride Lipase (ATGL) | Hydrolyzes triglycerides to diacylglycerols. |

| Hormone-Sensitive Lipase (HSL) | Primarily hydrolyzes diacylglycerols to monoacylglycerols. |

| Monoglyceride Lipase (MGL) | Hydrolyzes monoacylglycerols to glycerol and a fatty acid. |

Contribution to Cell Membrane Structural Integrity and Functional Dynamics

As a diacylglycerol, this compound is a fundamental component of cellular membranes, contributing to their structural integrity and influencing their functional dynamics. While not typically a major structural component in the same way as phospholipids, its presence and metabolism can significantly impact membrane properties.

Diacylglycerols are known to influence the biophysical properties of lipid bilayers. They can affect membrane curvature, fluidity, and the formation of lipid domains or rafts. These alterations in the membrane environment can, in turn, modulate the activity of membrane-bound proteins, such as receptors and enzymes. For instance, the activation of Protein Kinase C (PKC) by DAGs occurs at the cell membrane and is a critical step in many signal transduction pathways. echelon-inc.com

The specific fatty acid composition of this compound, with its monounsaturated oleic acid and polyunsaturated arachidonic acid, likely imparts distinct properties to the membranes in which it resides. The presence of the kinked cis-double bonds in both acyl chains would increase the disorder and fluidity of the membrane, potentially influencing the lateral mobility of membrane proteins.

Furthermore, this compound can be a precursor for other important lipid molecules. For example, it can be phosphorylated to form phosphatidic acid, a key intermediate in the synthesis of various phospholipids that are essential for membrane structure. It is also structurally related to 1-oleoyl-2-arachidonoyl-sn-glycero-3-phosphoethanolamine, a type of phosphatidylethanolamine. ebi.ac.uk Lysophospholipids, which can be formed from the metabolism of diacylglycerols, can also be incorporated into membranes or act as signaling molecules. caymanchem.com

The dynamic interplay between the synthesis, degradation, and conversion of this compound and other lipids within the cell membrane is crucial for maintaining cellular homeostasis and responding to external stimuli.

Involvement in Pathological Cellular and Molecular Mechanisms

Dysregulation in Neurobiological Conditions (Mechanistic Models)

Alterations in Stress-Induced Brain Lipid Profiles

The intricate balance of lipid molecules in the brain is susceptible to disruption by stress, with notable changes observed in the levels of 1-oleoyl-2-arachidonoyl-sn-glycerol (OAG) and its downstream signaling molecules. Chronic stress has been demonstrated to significantly impact the brain's lipidome. nih.govnih.gov In animal models, chronic unpredictable stress leads to widespread changes in the lipid composition of various brain regions, including the prefrontal cortex and hippocampus. nih.gov

Specifically, studies using chronic restraint stress in mice have revealed a significant downregulation of OAG in several brain areas, including the anterior cingulate cortex, caudate putamen, nucleus accumbens, and piriform cortex. nih.gov This decrease in OAG, a key precursor for the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), occurs concurrently with an upregulation of 2-AG levels in these same regions. nih.gov This suggests that under chronic stress, there is an increased conversion of OAG to 2-AG, likely mediated by diacylglycerol lipases. nih.gov The endocannabinoid system, including 2-AG, is known to be involved in the habituation to stress, and its augmentation can reduce stress-induced anxiety-like behaviors. nih.gov

Conversely, other studies have shown that exposure to high levels of acute stress can lead to a decrease in 2-AG content in the hippocampus, particularly in the afternoon, which is associated with increased activity of the 2-AG degrading enzyme, monoacylglycerol lipase (B570770) (MAGL). semanticscholar.orgmdpi.com These findings highlight the complex and region-specific regulation of the OAG/2-AG signaling axis in response to different stress paradigms. Early life stress has also been shown to increase the levels of diacylglycerols (DAGs) in the hypothalamus, indicating long-term effects on the brain's lipid profile. frontiersin.org

| Stress Model | Brain Region | Change in OAG Levels | Change in 2-AG Levels | Reference |

| Chronic Restraint Stress | Anterior Cingulate Cortex, Caudate Putamen, Nucleus Accumbens, Piriform Cortex | Downregulated | Upregulated | nih.gov |

| High Acute Stress | Hippocampus (afternoon) | Not specified | Decreased | semanticscholar.orgmdpi.com |

| Early Life Stress | Hypothalamus | Not specified | Increased DAGs | frontiersin.org |

| Chronic Unpredictable Stress | Prefrontal Cortex, Hippocampus | Altered fatty-acyl profile of diacylglycerol | Not specified | nih.gov |

Role in Cortical Hyperexcitability in Genetic Models

Cortical hyperexcitability is a key feature of several neurodevelopmental disorders, including Fragile X syndrome (FXS), which is caused by the silencing of the Fmr1 gene. nih.govnih.govfrontiersin.org In the Fmr1 knockout (KO) mouse model of FXS, there is evidence of an imbalance between excitatory and inhibitory signaling in the brain, leading to neuronal hyperexcitability. mdpi.comfraxa.org This hyperexcitability is thought to underlie many of the symptoms associated with FXS, such as sensory hypersensitivity. frontiersin.orgnih.gov

The endocannabinoid system, particularly the signaling of 2-AG, plays a crucial role in modulating synaptic transmission and plasticity. nih.govnih.gov Research has shown that enhancing the levels of 2-AG in Fmr1 KO mice can effectively reduce cortical hyperexcitability and ameliorate some of the behavioral abnormalities associated with the condition. nih.govnih.gov Since this compound is a direct precursor to 2-AG, its metabolism is intrinsically linked to the regulation of cortical excitability. nih.govnih.gov

In Fmr1 KO mice, treatment with an inhibitor of monoacylglycerol lipase (MAGL), the enzyme that degrades 2-AG, leads to a significant increase in 2-AG levels in the auditory cortex. nih.gov This elevation in 2-AG is associated with a reduction in abnormally enhanced baseline gamma-band power and improved synchronization to auditory stimuli, both of which are markers of cortical hyperexcitability. nih.gov These findings suggest that dysregulation of the OAG/2-AG pathway contributes to the pathophysiology of FXS and that targeting this pathway could be a potential therapeutic strategy. nih.govnih.gov The hyperexcitability in FXS models is also linked to deficits in interneuron circuitry and alterations in the function of channels like the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. dtic.milnih.gov

| Model | Observation | Implication for OAG/2-AG Pathway | Reference |

| Fmr1 KO Mice | Cortical hyperexcitability, sensory hypersensitivity | Dysregulation of the pathway contributes to the phenotype. | nih.govnih.govfrontiersin.org |

| Fmr1 KO Mice treated with MAGL inhibitor | Increased 2-AG levels in auditory cortex | Demonstrates that enhancing 2-AG, derived from OAG, can be beneficial. | nih.gov |

| Fmr1 KO Mice treated with MAGL inhibitor | Reduced baseline gamma-band power and improved auditory synchronization | Normalization of cortical activity through the 2-AG pathway. | nih.gov |

| Fmr1 KO Mice | Deficits in interneuron circuitry and HCN channel function | The OAG/2-AG pathway may interact with these systems to regulate excitability. | fraxa.orgdtic.milnih.gov |

Link to Neuroinflammation and Excitotoxicity Mechanisms

Neuroinflammation and excitotoxicity are interconnected pathological processes that contribute to neuronal damage in a variety of neurological conditions, including ischemic stroke and neurodegenerative diseases. nih.govfrontiersin.orgmdpi.com Excitotoxicity is characterized by neuronal injury resulting from the overactivation of glutamate (B1630785) receptors, leading to excessive calcium influx and subsequent cell death pathways. nih.govnih.gov The endocannabinoid system, and by extension the OAG/2-AG pathway, has been implicated in modulating these processes.

2-AG has demonstrated neuroprotective properties, in part by mitigating the effects of excitotoxicity. nih.gov In models of oxygen-glucose deprivation, which mimics ischemic conditions, increasing 2-AG levels can prevent neuronal death. nih.gov This suggests that the mobilization of OAG to produce 2-AG can be a protective response to excitotoxic insults. The neuroprotective effects of 2-AG are often mediated through the activation of cannabinoid receptors, which can influence ion channel function and reduce neurotransmitter release.

Furthermore, the OAG/2-AG pathway is linked to neuroinflammatory responses. Diacylglycerol kinases (DGKs) are enzymes that phosphorylate DAGs, including OAG, to produce phosphatidic acid, thereby regulating the balance of these signaling lipids. nih.govnih.gov DGKs have been shown to play a role in modulating immune cell function, and their dysregulation can contribute to immune-mediated diseases. nih.gov In the context of the brain, stress and inflammation can influence the activity of enzymes involved in OAG metabolism, thereby affecting the production of pro- or anti-inflammatory lipid mediators. frontiersin.orgfrontiersin.org For instance, hyperglycemia, a condition that can exacerbate ischemic brain injury, promotes the de novo synthesis of diacylglycerol, which in turn can activate protein kinase C (PKC) and contribute to oxidative stress and inflammation. nih.govmdpi.com

Contribution to Inflammatory Disease Pathogenesis at the Cellular Level

Association with Oxidized Phospholipids (B1166683) and Endothelial Cell Activation

Endothelial cell activation is a critical early event in the pathogenesis of inflammatory diseases such as atherosclerosis. This process involves the expression of adhesion molecules and the production of pro-inflammatory cytokines, leading to the recruitment of leukocytes to the vessel wall. Oxidized phospholipids (OxPLs) are known to be potent inducers of endothelial activation. nih.gov While direct studies on oxidized this compound are limited, the oxidation of phospholipids containing arachidonic acid, such as 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphorylcholine (PAPC), provides a relevant model for understanding how oxidized OAG might function.

Oxidized PAPC (ox-PAPC) has been shown to induce the production of reactive oxygen species (ROS), such as superoxide (B77818), in vascular endothelial cells. nih.gov This process is mediated, at least in part, by the activation of NADPH oxidase. nih.gov The increased oxidative stress within endothelial cells triggers a cascade of inflammatory signaling. For example, ox-PAPC can stimulate the expression of interleukin-8 (IL-8), a potent chemokine, through a pathway involving Toll-like receptor 4 (TLR4) and the JAK/STAT signaling cascade. researchgate.net

Given that this compound contains the highly oxidizable arachidonic acid moiety, it is plausible that its oxidation products would have similar pro-inflammatory effects on endothelial cells. The generation of such oxidized diacylglycerols within the cell membrane could lead to the activation of protein kinase C (PKC) and other signaling pathways that promote endothelial dysfunction. nih.gov Hyperglycemia, a condition associated with increased diacylglycerol synthesis and oxidative stress, is known to promote endothelial inflammation and apoptosis. nih.govnih.gov

| Oxidized Lipid | Effect on Endothelial Cells | Mediating Pathway | Reference |

| Oxidized PAPC (ox-PAPC) | Increased superoxide production | NADPH oxidase activation | nih.gov |

| Oxidized PAPC (ox-PAPC) | Induction of IL-8 expression | TLR4-JAK/STAT pathway | researchgate.net |

| Diacylglycerols (in hyperglycemia) | Activation of PKC, oxidative stress | De novo synthesis from glycolytic intermediates | nih.gov |

Generation of Lipid Neoantigens in Immune Responses

The immune system is trained to distinguish between self and non-self antigens. However, modifications to self-molecules can create "neoantigens" that are recognized as foreign, leading to an autoimmune response. The oxidation of lipids, including diacylglycerols like this compound, can lead to the formation of such lipid neoantigens.

While direct evidence for this compound acting as a neoantigen is not extensively documented, the general principles of lipid antigenicity are well-established. Fatty acids and other lipid components can be presented by CD1 molecules on the surface of antigen-presenting cells to T cells. The modification of these lipids through processes like oxidation can alter their structure sufficiently to be recognized by the immune system as novel antigens.

Diacylglycerols are key signaling molecules in immune cells. nih.govnih.gov The enzymes that metabolize diacylglycerols, such as diacylglycerol kinases (DGKs), are critical regulators of immune cell function and self-tolerance. nih.gov Dysregulation of DGK activity has been implicated in autoimmune and allergic diseases. nih.gov This highlights the importance of maintaining a proper balance of diacylglycerol signaling in preventing inappropriate immune activation. The generation of oxidized forms of this compound could potentially contribute to the pool of lipid neoantigens that drive inflammatory responses in diseases with an autoimmune component.

Mechanistic Links to Metabolic Dysregulation (Cellular Models)

The accumulation of diacylglycerols (DAGs) in non-adipose tissues, such as the liver and skeletal muscle, is increasingly recognized as a key event in the pathogenesis of metabolic dysregulation, particularly insulin (B600854) resistance. While the general class of DAGs is implicated, evidence from cellular models indicates that the specific molecular species of DAG, defined by its constituent fatty acids, determines its precise biological activity. This compound, as a specific endogenous DAG, is involved in these intricate signaling networks.

The primary mechanism by which DAGs are thought to induce insulin resistance is through the activation of specific isoforms of Protein Kinase C (PKC). In skeletal muscle, an increase in total DAG content is linked to the activation of PKCθ. pnas.org Activated PKCθ can phosphorylate the insulin receptor substrate 1 (IRS-1) at inhibitory serine residues, such as Ser1101, which impairs downstream insulin signaling, leading to reduced glucose uptake. pnas.org Similarly, in hepatocytes, DAG accumulation activates PKC isoforms, which can interfere with insulin signaling, contributing to increased hepatic gluconeogenesis and reduced glycogen (B147801) synthesis. nih.govnih.gov

The specific fatty acid composition of the DAG molecule is critical for its potency in activating PKC. Studies have shown that DAGs containing polyunsaturated fatty acids (PUFAs) at the sn-2 position are particularly effective activators of PKC. nih.govtandfonline.com Arachidonic acid, a PUFA, at the sn-2 position of this compound suggests that this molecule is a potent activator of PKC isoforms. Research comparing different DAG species has demonstrated that the level of PKC activation varies significantly depending on the acyl chains. nih.govnih.gov For instance, certain PKC isoforms are more strongly activated by DAGs containing unsaturated fatty acids like oleic acid and arachidonic acid compared to saturated species. nih.gov

Beyond its role in PKC-mediated insulin resistance, this compound is a direct precursor to the endocannabinoid 2-arachidonoylglycerol (2-AG). dovepress.comnih.gov This conversion is catalyzed by the enzyme diacylglycerol lipase (DAGL). 2-AG is a critical signaling molecule in the central nervous system and peripheral tissues, where it modulates neurotransmission, inflammation, and energy metabolism. Dysregulation of the endocannabinoid system, including altered levels of 2-AG and its precursors, has been linked to metabolic disorders.

The table below summarizes the differential activation of various PKC isoforms by different diacylglycerol species, highlighting the specificity of this interaction.

| PKC Isoform | Activating Diacylglycerol Species (examples) | Relative Activation Potency | Reference |

| PKCα (conventional) | 1-stearoyl-2-arachidonoyl-sn-glycerol (B52953) (SAG) | High | nih.gov |

| PKCα (conventional) | 18:0/22:6-DG | Lower preference at low concentrations | nih.gov |

| PKCδ (novel) | 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG) | High | nih.gov |

| PKCε (novel) | 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG) | High | nih.gov |

| PKCθ (novel) | 18:0/22:6-DG, 16:0/18:1-DG, 18:0/20:4-DG | Higher than saturated species at low concentrations | nih.gov |

Influence on Cellular Proliferation and Differentiation Pathways (e.g., mimicking tumor-promoting phorbol (B1677699) esters)

Diacylglycerols, including this compound, are pivotal second messengers that regulate fundamental cellular processes such as proliferation, differentiation, survival, and motility. nih.gov The dysregulation of DAG-mediated signaling pathways is a hallmark of various cancers, contributing to tumor initiation, progression, and metastasis. nih.govnih.govmdpi.com

The primary effectors of DAG signaling in proliferation and differentiation are the Protein Kinase C (PKC) family of enzymes. Upon generation at the cell membrane, DAG recruits and activates specific PKC isoforms. This activation triggers downstream signaling cascades, including the Raf-MEK-ERK (MAPK) pathway, which is a central regulator of cell growth and division. mdpi.com The specific molecular species of DAG can selectively activate different PKC isoforms, leading to distinct cellular outcomes. The presence of an unsaturated fatty acid like oleic acid at the sn-1 position and a polyunsaturated fatty acid like arachidonic acid at the sn-2 position in this compound suggests it is a potent and specific activator of PKC isoforms involved in these pathways. nih.govtandfonline.com

The action of endogenous DAGs in promoting cell proliferation is mechanistically similar to that of phorbol esters, which are potent tumor promoters. Phorbol esters, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), are structural analogs of DAG and can potently activate PKC. nih.gov This mimicry allows phorbol esters to hijack the cell's natural signaling pathways, leading to uncontrolled cell growth. nih.gov Studies have shown that exogenously added diacylglycerols can induce similar responses to phorbol esters, including the phosphorylation of key signaling proteins and the stimulation of cell proliferation. nih.govcapes.gov.br

However, there are also notable differences in the effects of phorbol esters and natural diacylglycerols. Phorbol esters are metabolically more stable than most endogenous DAGs, resulting in prolonged and sustained activation of PKC. In contrast, DAGs like this compound are typically transient molecules, rapidly metabolized by enzymes such as diacylglycerol kinases (DGKs) and diacylglycerol lipases (DAGLs). nih.gov This transient nature ensures that signaling is tightly controlled. Furthermore, some studies suggest that phorbol esters and DAGs can differentially affect the binding and activation states of PKC, with phorbol esters being more effective at inducing a constitutively active, irreversibly membrane-bound form of the enzyme. nih.gov

The balance between DAG production by phospholipases and its removal by DGKs is crucial for maintaining normal cellular function. nih.govmdpi.com In many cancers, this balance is disrupted, leading to elevated DAG levels and sustained pro-proliferative signaling.

The following table details key proteins involved in DAG-mediated proliferation and their roles in cancer.

| Protein | Function in DAG Signaling | Role in Cancer | Reference |

| Protein Kinase C (PKC) | Primary effector of DAG, activates downstream proliferative pathways. | Often overexpressed or hyperactivated, promoting tumor growth and survival. | nih.govnih.gov |

| RasGRPs | Guanine (B1146940) nucleotide exchange factors for Ras, activated by DAG. | Can link DAG signaling to the Ras-MAPK pathway, promoting proliferation. | nih.gov |

| Diacylglycerol Kinase (DGK) | Phosphorylates DAG to phosphatidic acid, terminating its signal. | Dysregulation of DGK isoforms is linked to various cancers; can act as both tumor suppressors and promoters. | mdpi.commdpi.com |

Advanced Research Methodologies and Analytical Approaches

Mass Spectrometry-Based Lipidomics for Identification and Quantification

Mass spectrometry (MS) stands as a cornerstone for the analysis of OAG and other lipids due to its high sensitivity and specificity. frontiersin.orgnih.gov Coupled with chromatographic separation, MS allows for the detailed profiling and quantification of these molecules in various biological matrices. nih.govnih.gov

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) has emerged as a robust and highly sensitive method for the analysis of endocannabinoids and related diacylglycerols like OAG. frontiersin.orgnih.gov This technique offers rapid and efficient separation of analytes, making it suitable for high-throughput analysis. nih.gov

Methodologies have been developed to quantify OAG and other related lipids in various tissues and plasma. nih.govnih.gov For instance, a UPLC-MS/MS method for analyzing endocannabinoid metabolism in mouse mucosal tissues has been described, which is optimized for quantifying the activity of enzymes involved in the biosynthesis and degradation of these lipids. frontiersin.orgnih.gov Sample preparation typically involves protein precipitation and liquid-liquid extraction, followed by chromatographic separation on a suitable column, such as an ACQUITY UPLC BEH C8 column. nih.gov The mobile phase often consists of a gradient of acetonitrile (B52724) and water, both containing formic acid to improve ionization. nih.gov

For quantification, a standard curve is constructed, and internal standards are used to ensure accuracy and reproducibility. nih.gov The detection is typically performed in dynamic multiple reaction monitoring (dMRM) mode, which enhances the specificity and sensitivity of the assay. biorxiv.org

| Parameter | Description | Reference |

| Chromatography | Ultra-Performance Liquid Chromatography (UPLC) | frontiersin.orgnih.govnih.gov |

| Column | ACQUITY UPLC BEH C8 or Waters HSS T3 | nih.govbiorxiv.org |

| Mobile Phase | Acetonitrile and water with 0.1% formic acid | nih.govbiorxiv.org |

| Flow Rate | 0.35 - 0.4 mL/min | frontiersin.orgnih.gov |

| Detection | Tandem Mass Spectrometry (MS/MS) in dMRM mode | biorxiv.org |

| Sample Preparation | Protein precipitation and liquid-liquid extraction | nih.gov |